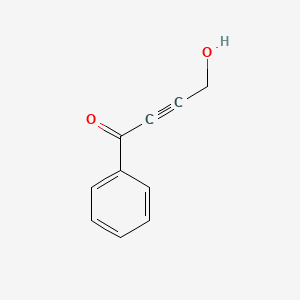

4-Hydroxy-1-phenylbut-2-yn-1-one

Description

Structural Classification and Significance within Enynone Chemistry

4-Hydroxy-1-phenylbut-2-yn-1-one belongs to the class of organic compounds known as enynones, which are characterized by the presence of both a carbon-carbon triple bond (alkyne) and a ketone functional group conjugated with a carbon-carbon double bond (alkene) or, in this case, directly with the alkyne. Specifically, it is a γ-hydroxy α,β-ynone. The significance of this structural arrangement lies in the electronic interplay between the electron-withdrawing carbonyl group and the electron-rich alkyne, which activates the molecule for a variety of chemical transformations. The terminal hydroxyl group adds another layer of functionality, enabling hydrogen bonding and serving as a handle for further synthetic modifications. This combination of functional groups makes this compound a valuable precursor for the synthesis of complex molecular architectures.

Historical Context and Emergence as a Research Target

Chemical and Physical Properties

Below is a table summarizing the key chemical and physical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₁₀H₈O₂ | |

| Molecular Weight | 160.17 g/mol | |

| CAS Number | 52804-68-9 | |

| Appearance | Yellow crystalline solid | |

| Solubility | Inferred to be soluble in polar aprotic solvents like acetone. | |

| Melting Point | Data not available in searched resources. | |

| Boiling Point | Data not available in searched resources. |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

4-hydroxy-1-phenylbut-2-yn-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O2/c11-8-4-7-10(12)9-5-2-1-3-6-9/h1-3,5-6,11H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWLZAQXAJNDAIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C#CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20481630 | |

| Record name | 4-hydroxy-1-phenylbut-2-yn-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20481630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52804-68-9 | |

| Record name | 4-hydroxy-1-phenylbut-2-yn-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20481630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4 Hydroxy 1 Phenylbut 2 Yn 1 One

Strategic Approaches to the 4-Hydroxy-1-phenylbut-2-yn-1-one Backbone

The construction of the this compound framework can be approached through several convergent strategies that focus on the sequential or simultaneous formation of the key structural motifs. A common pathway involves the creation of a propargylic alcohol intermediate, which is subsequently oxidized to the target ynone.

Formation of the But-2-yn-1-one Moiety

The α,β-acetylenic ketone, or ynone, is the central functional group of the target molecule. Its synthesis can be achieved through various modern organic methodologies.

One of the most powerful and versatile methods for constructing the C(sp)-C(sp²) bond in ynones is the Sonogashira coupling reaction . This reaction typically involves the palladium- and copper-cocatalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide. wikipedia.org For the synthesis of the phenylbut-2-yn-1-one core, this would involve coupling an aryl halide (e.g., benzoyl chloride) with a suitable three-carbon alkyne synthon. A notable advancement is the deacetonative Sonogashira coupling, which allows the use of aryl propargyl alcohols with aryl chlorides, expanding the substrate scope to more readily available starting materials. sci-hub.seorganic-chemistry.org This approach is efficient for creating both symmetrical and unsymmetrical diaryl acetylenes and can tolerate a range of functional groups. organic-chemistry.org

Another prominent method is the oxidation of propargylic alcohols . Secondary propargylic alcohols can be selectively oxidized to the corresponding ynones using a variety of reagents. Mild oxidants like manganese dioxide (MnO₂) are commonly employed for this transformation. More recent methods utilize N-iodosuccinimide (NIS) under mild conditions, which is effective for a diverse range of propargyl alcohols and can be scaled up for larger preparations. acs.org Gold-catalyzed aerobic oxidation of propargyl alcohols also represents a modern approach. organic-chemistry.org

Furthermore, direct syntheses of ynones from readily available starting materials like aldehydes have been developed. A synergistic gold and secondary amine catalysis can convert aldehydes and hypervalent alkynyl iodides into ynones via an in situ oxidative C-C bond cleavage with molecular oxygen. organic-chemistry.orgacs.org

Table 1: Comparison of Selected Methods for Ynone Synthesis

| Method | Key Reagents/Catalysts | Starting Materials | Key Advantages |

|---|---|---|---|

| Sonogashira Coupling | Pd catalyst, Cu cocatalyst, Amine base | Terminal alkyne, Aryl/Vinyl halide | High efficiency, good functional group tolerance. wikipedia.org |

| Deacetonative Sonogashira | Palladacycle/Xphos, K₂CO₃ | Aryl propargyl alcohol, Aryl chloride | Utilizes readily available aryl chlorides. sci-hub.seorganic-chemistry.org |

| Oxidation of Propargylic Alcohols | MnO₂, NIS, or Au catalyst | Secondary propargylic alcohol | Mild conditions, high yields. acs.org |

| Gold-Catalyzed Oxidative Cleavage | Au catalyst, Secondary amine, O₂ | Aldehyde, Hypervalent alkynyl iodide | Direct synthesis from simple precursors. organic-chemistry.orgacs.org |

Introduction of the 4-Hydroxy Functionality

The introduction of the hydroxyl group at the C4 position is a critical step in the synthesis of this compound. The most direct strategy involves starting with a molecule that already contains the hydroxymethyl group or its precursor.

A common approach is to begin with propargyl alcohol or its derivatives. For instance, a Sonogashira coupling between benzoyl chloride and propargyl alcohol would, in principle, directly assemble the basic skeleton. However, protecting the hydroxyl group of the alcohol might be necessary depending on the reaction conditions.

An alternative strategy involves a two-step process starting from phenylacetylene. Reaction with an appropriate aldehyde under basic or organometallic conditions can form the intermediate 1-phenylbut-2-yne-1,4-diol. guidechem.com Subsequent selective oxidation of the secondary alcohol at the C1 position, while preserving the primary alcohol at C4, yields the desired this compound. The selectivity of this oxidation is crucial and often achievable due to the differential reactivity of benzylic versus primary alcohols. Mild oxidizing agents like MnO₂ are often suitable for this purpose.

Asymmetric Synthesis of Chiral this compound Analogues

The synthesis of enantiomerically pure analogues of this compound, where the hydroxyl-bearing carbon is a stereocenter, requires advanced asymmetric methodologies. These strategies are crucial for investigating the specific biological activities of individual enantiomers.

The key to synthesizing chiral analogues of this compound often lies in the enantioselective synthesis of its propargylic alcohol precursors. A variety of catalytic asymmetric methods have been developed for this purpose.

Asymmetric alkynylation of aldehydes is a powerful tool for creating chiral propargylic alcohols. This involves the addition of a terminal alkyne to an aldehyde in the presence of a chiral catalyst. For instance, chiral Brønsted acids can catalyze asymmetric allenylboration reactions, which produce homopropargylic alcohols with high diastereoselectivity and enantioselectivity. sci-hub.se

Another approach is the asymmetric reduction of a prochiral ynone . An existing ynone can be reduced to a chiral propargylic alcohol using a chiral reducing agent or a catalyst. For example, enzymes from various microorganisms have been shown to reduce α,β-alkynyl ketones to the corresponding (S)-alcohols with excellent yield and enantioselectivity, leaving the alkyne bond intact. researchgate.net

Biocatalysis offers a highly selective and environmentally benign route to chiral intermediates for the synthesis of this compound analogues. Enzymes, particularly lipases and oxidoreductases, are widely used for this purpose.

Lipase-catalyzed kinetic resolution is a well-established method for separating enantiomers of racemic alcohols. mdpi.com This technique involves the enantioselective acylation of a racemic propargylic alcohol precursor. One enantiomer is preferentially acylated by the lipase, allowing for the separation of the unreacted alcohol and the newly formed ester, both in high enantiomeric excess. researchgate.netnih.gov For example, Novozym 435, a commercially available lipase, has been successfully used for the kinetic resolution of various propargyl alcohols. researchgate.net

Asymmetric bioreduction of a prochiral ketone precursor is another powerful biocatalytic strategy. Whole-cell biocatalysts, such as Lactobacillus paracasei, have been employed for the asymmetric reduction of ketones like 4-phenyl-2-butanone to the corresponding chiral (S)-alcohol with high conversion and enantiomeric excess. researchgate.net Similarly, engineered secondary alcohol dehydrogenases (SADHs) from thermophilic organisms can reduce α,β-alkynyl ketones to enantiopure (S)-propargyl alcohols. researchgate.net Ene-reductases (ERs) from the Old Yellow Enzyme (OYE) family have also been noted for their ability to reduce the triple bond of ynones, which could be a competing pathway to consider. tudelft.nl

Table 2: Selected Biocatalytic Methods for Chiral Precursor Synthesis

| Biocatalytic Method | Enzyme/Organism | Substrate Type | Product | Key Advantages |

|---|---|---|---|---|

| Kinetic Resolution | Lipase (e.g., Novozym 435, Pseudomonas cepacia) | Racemic propargylic alcohol | Enantiopure alcohol and ester | High enantioselectivity (often >99% ee), mild conditions. researchgate.netmdpi.com |

| Asymmetric Reduction | Thermoanaerobacter pseudoethanolicus SADH | Prochiral α,β-alkynyl ketone | Enantiopure (S)-propargyl alcohol | High chemo- and enantioselectivity. researchgate.net |

| Asymmetric Reduction | Lactobacillus paracasei | Prochiral ketone | Enantiopure (S)-alcohol | High conversion and enantiomeric excess, whole-cell catalysis. researchgate.net |

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical processes that are environmentally benign. Several strategies can be applied to the synthesis of this compound to improve its environmental footprint.

One key principle is the use of catalysis over stoichiometric reagents. The use of palladium, copper, or gold catalysts in ynone synthesis is inherently greener than using stoichiometric amounts of activating reagents. acs.orgrsc.org The development of reusable catalysts, such as supported copper nanoparticles for Sonogashira-type couplings, further enhances the green credentials of the process by simplifying catalyst recovery and reuse. rsc.org

Atom economy can be improved by designing reactions where the majority of atoms from the reactants are incorporated into the final product. Base-mediated benzannulation of ynones represents a reaction with high atom economy, where the only by-products are simple molecules like ethanol (B145695) and carbon dioxide. rsc.org

The use of safer solvents and reaction conditions is another cornerstone of green chemistry. The development of solvent-free reaction conditions, as demonstrated in some ynone syntheses and in the organocatalytic synthesis of a related compound, (R)-4-hydroxy-4-phenylbutan-2-one, significantly reduces waste and environmental impact. rsc.orgresearchgate.net Additionally, using water as a solvent, where possible, is highly desirable. wikipedia.org

Finally, the use of renewable feedstocks and biocatalysis aligns well with green chemistry. As discussed, biocatalytic methods not only provide excellent stereoselectivity but also operate under mild, aqueous conditions, making them an attractive green alternative to traditional chemical methods. tudelft.nl The synthesis of ynones from alternative, readily available starting materials like carboxylic acids or potassium alkynyltrifluoroborate salts also represents a move towards more sustainable chemical production. nih.govrsc.org

Application of Atom Economy

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. primescholars.com The ideal reaction would have 100% atom economy, where all atoms from the starting materials are found in the product, with no byproducts generated. researchgate.net This principle encourages the design of synthetic routes that favor addition reactions over substitution or elimination reactions, which inherently generate waste. primescholars.com

While many traditional methods for synthesizing ynones involve reactions with less than perfect atom economy, such as the coupling of acyl chlorides with terminal alkynes which eliminates HCl, significant research has been directed towards developing more atom-economical alternatives. wikipedia.org For instance, reagentless approaches, such as the iodosulfenylation of alkynes using only iodine and disulfides, have been developed and demonstrate 100% atom economy, providing a model for clean synthesis. rsc.org Another approach involves the transition-metal-free reaction of diynones with water to produce 4-pyrones, which is both simple and atom-economical. mdpi.com These strategies highlight a clear trend towards minimizing waste at the atomic level in the synthesis of complex alkynes.

| Reaction Type | General Scheme | Theoretical Atom Economy (%) | Key Advantages/Disadvantages |

|---|---|---|---|

| Addition Reaction (Ideal) | A + B → C | 100% | Highly efficient, no waste generated. primescholars.com |

| Substitution Reaction | A-B + C → A-C + B | <100% | Generates stoichiometric byproducts. primescholars.com |

| Reagentless Iodosulfenylation | Alkyne + I₂ + R-S-S-R → Iodoalkenyl Sulfide | 100% | Achieves perfect atom economy for specific transformations. rsc.org |

Sustainable Solvent Systems (e.g., Aqueous Media, Glycerol)

Aqueous Media: Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. Significant progress has been made in adapting cornerstone reactions like the Sonogashira cross-coupling, often used for ynone synthesis, to aqueous environments. nih.govnih.gov To overcome the low solubility of organic substrates in water, these reactions often employ micellar catalysis, where surfactants form nanoparticles that act as microreactors, enabling efficient coupling. nih.gov Palladium catalysts have been successfully used for Sonogashira reactions in water, sometimes in the absence of the often-toxic copper co-catalyst, with some systems allowing for the recycling of the aqueous reaction medium. nih.govnih.gov

Solvent-Free and Alternative Systems: An even more sustainable approach is the elimination of the solvent altogether. Solvent-free reactions offer benefits such as reduced waste, lower costs, and often simplified workup procedures. For example, a recyclable organocatalyst derived from polyethylene (B3416737) glycol (PEG) has been used for the solvent-free synthesis of (R)-4-hydroxy-4-phenylbutan-2-one, a structurally related compound, achieving high yield and enantioselectivity on a large scale. researchgate.net While not yet documented for this compound specifically, these results demonstrate the viability of solvent-free conditions for producing similar chemical structures.

| Solvent System | Reaction Example | Key Features | Reference |

|---|---|---|---|

| Aqueous Micellar | Copper-Free Sonogashira Coupling | Enables reaction of organic substrates in water; potential for solvent recycling. | nih.gov |

| Water | Sonogashira with ImmPd(0)-MNPs | Utilizes water as the sole medium with a magnetically recoverable catalyst. | nih.gov |

| Solvent-Free | Enantioselective Aldol Reaction | High yield (95%); eliminates solvent waste; scalable process. | researchgate.net |

| Acetonitrile | Multi-step One-Pot Synthesis | Reduces the number of isolations and solvent switches in a process. | nih.gov |

Catalytic Efficiency and Reusability in Synthesis

The efficiency and lifecycle of the catalyst are paramount in developing sustainable synthetic methods. Modern catalysis research aims to maximize product yield per unit of catalyst (high turnover numbers) and to facilitate the recovery and reuse of the catalyst over multiple reaction cycles.

Catalytic Efficiency: For ynone synthesis via Sonogashira coupling, significant advances have been made in palladium catalysis. Highly active systems have been developed that operate at parts-per-million (ppm) levels of palladium, drastically reducing the amount of precious metal required. nih.gov For instance, a catalyst derived from a commercially available palladium pre-catalyst and a cBRIDP ligand is effective at 0.10–0.15 mol% loading in water. nih.gov Furthermore, single-atom catalysts (SACs), where individual palladium atoms are dispersed on a support like nitrogen-doped carbon, have shown excellent performance and stability in Sonogashira couplings, demonstrating the potential for maximizing the utility of every metal atom. acs.org

Catalyst Reusability: The ability to recover and reuse a catalyst is crucial for both economic and environmental reasons. This is typically achieved by immobilizing the catalyst on a solid support (heterogeneous catalysis).

Magnetic Nanoparticles: Palladium nanoparticles supported on a magnetic core (e.g., ImmPd(0)-MNPs or Pd on nano-magnetite) allow for simple and efficient catalyst separation from the reaction mixture using an external magnet. nih.govresearchgate.net This avoids costly and wasteful filtration processes.

Immobilized Systems: Catalysts can be anchored to various supports. Palladium N-heterocyclic carbene (NHC) complexes have been supported on silica (B1680970) and used in continuous flow reactors, allowing for high throughput and straightforward catalyst reuse. researchgate.net Similarly, SiliaCat DPP-Pd, a silica-supported palladium catalyst, has been explored for its reusability in cross-coupling reactions. researchgate.net These heterogeneous systems can often be recycled for five or more runs without a significant loss of catalytic activity. researchgate.net

| Catalyst System | Support/Ligand | Catalyst Loading | Solvent | Reusability | Reference |

|---|---|---|---|---|---|

| [Pd(cinnamyl)Cl]₂ / cBRIDP | cBRIDP Ligand | 0.10–0.15 mol% Pd | Water | Aqueous phase recyclable. | nih.gov |

| ImmPd(0)-MNPs | Magnetic Nanoparticles | Not specified | Water | Efficiently reused. | nih.gov |

| Palladium on Nano-Magnetite | Nano-magnetite | Not specified | Not specified | Magnetically separable and reusable. | researchgate.net |

| Pd-NHC | Silica Support | Not specified | Water | Recyclable up to five runs. | researchgate.net |

| Pd₁@NC | Nitrogen-doped Carbon (SAC) | 0.1 mol% | Various (Toluene, Acetonitrile) | High stability allows for multiple reuses. | acs.org |

Elucidation of Chemical Reactivity and Mechanistic Pathways of 4 Hydroxy 1 Phenylbut 2 Yn 1 One

Electrophilic Cyclization Reactions of 4-Hydroxy-1-phenylbut-2-yn-1-ones

The presence of a terminal hydroxyl group in proximity to the alkyne functionality in 4-hydroxy-1-phenylbut-2-yn-1-one and its derivatives facilitates electrophilic cyclization reactions. These intramolecular processes are initiated by the attack of an electrophile on the alkyne, followed by the capture of the resulting intermediate by the pendant hydroxyl group, leading to the formation of heterocyclic structures.

Halocyclization Pathways (e.g., Iodocyclization for 3,4-Dihalofurans)

A notable example of electrophilic cyclization is the halocyclization of 4-hydroxy-1-phenylbut-2-yn-1-ones, which provides a direct route to substituted furans. Specifically, iodocyclization has been effectively employed in the synthesis of 3,4-dihalofurans.

Research has demonstrated that the treatment of 4-hydroxy-1-phenylbut-2-yn-1-ones with iodine-based electrophiles can lead to the formation of 3,4-diiodofurans. The reaction proceeds through a proposed mechanism involving the initial activation of the alkyne by an electrophilic iodine species. The pendant hydroxyl group then acts as an internal nucleophile, attacking the activated alkyne in a 5-endo-dig cyclization. Subsequent elimination and further iodination steps lead to the final dihalogenated furan (B31954) product.

The choice of solvent has been found to be crucial for the chemoselectivity of this transformation. For instance, the use of methanol (B129727) as a solvent has been shown to be effective for the selective synthesis of 3,4-dihalofurans from 4-hydroxy-but-2-yn-1-ones. The reaction of various substituted 4-hydroxy-but-2-yn-1-ones with iodine monobromide (IBr) or iodine (I₂) can yield the corresponding 3,4-diiodofurans in good to high yields. This methodology is applicable to substrates bearing both electron-donating and electron-withdrawing groups on the phenyl ring.

| Substrate (4-hydroxy-1-arylbut-2-yn-1-one) | Reagent | Solvent | Product (2,5-Diaryl-3,4-diiodofuran) | Yield (%) |

|---|---|---|---|---|

| 4-Hydroxy-1,4-diphenylbut-2-yn-1-one | I₂ | MeOH | 2,5-Diphenyl-3,4-diiodofuran | 85 |

| 4-Hydroxy-4-(4-methoxyphenyl)-1-phenylbut-2-yn-1-one | I₂ | MeOH | 2-(4-Methoxyphenyl)-5-phenyl-3,4-diiodofuran | 91 |

| 4-Hydroxy-4-(4-chlorophenyl)-1-phenylbut-2-yn-1-one | I₂ | MeOH | 2-(4-Chlorophenyl)-5-phenyl-3,4-diiodofuran | 83 |

| 4-Hydroxy-1-phenyl-4-(thiophen-2-yl)but-2-yn-1-one | I₂ | MeOH | 2-Phenyl-5-(thiophen-2-yl)-3,4-diiodofuran | 78 |

Nucleophilic Addition Processes Involving this compound

The electron-deficient nature of the conjugated yn-one system in this compound makes it a prime candidate for nucleophilic addition reactions. Nucleophiles can attack either the alkyne (conjugate addition) or the carbonyl carbon, depending on the nature of the nucleophile and the reaction conditions.

Conjugate Additions to the Yn-one System

The presence of the electron-withdrawing benzoyl group activates the alkyne for conjugate or Michael addition of nucleophiles to the β-carbon. masterorganicchemistry.com A wide variety of nucleophiles, including amines, thiols, and stabilized carbanions, can participate in this type of reaction. The addition of a nucleophile to the β-carbon results in the formation of an enolate intermediate, which is then protonated to give the final product. makingmolecules.com

The stereochemistry of the resulting alkene is often dependent on the nature of the nucleophile. For example, in related systems, primary amines have been observed to yield Z-alkenones, while secondary amines and alcohols tend to afford E-alkenones. The reaction is thermodynamically controlled, driven by the formation of a more stable conjugated system. ambeed.com

| Nucleophile | Product Type | Expected Stereochemistry |

|---|---|---|

| Primary Amines (e.g., RNH₂) | β-Amino-α,β-unsaturated ketone | Z-isomer |

| Secondary Amines (e.g., R₂NH) | β-Amino-α,β-unsaturated ketone | E-isomer |

| Thiols (e.g., RSH) | β-Thio-α,β-unsaturated ketone | Mixture of E/Z isomers possible |

| Organocuprates (e.g., R₂CuLi) | β-Substituted-α,β-unsaturated ketone | - |

Reactions at the Carbonyl Center

The carbonyl carbon of this compound is electrophilic and can be attacked by strong, non-stabilized nucleophiles such as Grignard reagents and organolithium compounds. libretexts.org These reactions typically lead to 1,2-addition products, where the nucleophile adds directly to the carbonyl carbon to form a tertiary alcohol after workup. stackexchange.comstackexchange.com

The chemoselectivity between 1,2- and 1,4-addition is largely dictated by the "hardness" of the nucleophile. Hard nucleophiles, like Grignard and organolithium reagents, favor the hard electrophilic center of the carbonyl carbon. stackexchange.comstackexchange.com In contrast, softer nucleophiles, such as organocuprates, preferentially undergo 1,4-conjugate addition. stackexchange.com The presence of the acidic hydroxyl proton in this compound necessitates the use of excess organometallic reagent, as the first equivalent will be consumed in an acid-base reaction to deprotonate the alcohol. libretexts.orgyoutube.com

| Organometallic Reagent | Expected Major Product | Addition Type |

|---|---|---|

| Grignard Reagent (RMgX) | Tertiary alcohol | 1,2-Addition |

| Organolithium Reagent (RLi) | Tertiary alcohol | 1,2-Addition |

| Organocuprate (R₂CuLi) | β-Substituted-α,β-unsaturated ketone | 1,4-Conjugate Addition |

Pericyclic and Cycloaddition Reactions of this compound

The unsaturated nature of the alkyne and carbonyl groups in this compound allows for its participation in pericyclic and cycloaddition reactions, providing pathways to various cyclic and polycyclic structures.

[2+2] Cycloadditions

The conjugated yn-one system can undergo [2+2] cycloaddition reactions with alkenes, leading to the formation of four-membered rings. These reactions are often photochemically induced. One of the most well-known examples of a photochemical [2+2] cycloaddition involving a carbonyl group is the Paterno-Büchi reaction. wikipedia.orgrsc.org

In a typical Paterno-Büchi reaction, the carbonyl compound is excited to a triplet state upon irradiation. wikipedia.orgrsc.org This excited state then reacts with a ground-state alkene to form a diradical intermediate, which subsequently closes to form an oxetane (B1205548) ring. wikipedia.org While specific examples involving this compound are not extensively documented, its structural features suggest its potential to participate in such transformations. The reaction can proceed with both electron-rich and electron-poor alkenes, and the regioselectivity is dependent on the stability of the intermediate diradical. researchgate.net

| Alkene Partner | Expected Product Type | Reaction Type |

|---|---|---|

| Electron-rich alkene (e.g., enol ether) | Oxetane | Paterno-Büchi reaction |

| Simple alkene (e.g., 2-butene) | Oxetane | Paterno-Büchi reaction |

[3+2] 1,3-Dipolar Cycloadditions

The electron-deficient alkyne moiety in this compound serves as an excellent dipolarophile for [3+2] 1,3-dipolar cycloaddition reactions. These reactions provide a powerful and atom-economical method for the construction of five-membered heterocyclic rings. A variety of 1,3-dipoles can participate in these cycloadditions, leading to a diverse array of heterocyclic products.

One of the most common examples of this reaction type is the copper-catalyzed azide-alkyne cycloaddition (CuAAC). In this reaction, an organic azide (B81097) reacts with the terminal alkyne of a molecule like this compound to form a 1,2,3-triazole. While direct studies on this compound might be limited, the reactivity is well-established for similar ynones. For instance, the copper-catalyzed [3+2] cycloaddition of (phenylethynyl)di-p-tolylstibane with organic azides yields 1,4,5-trisubstituted 5-organostibano-1H-1,2,3-triazoles, highlighting the utility of this approach. acs.org

Nitrile oxides, generated in situ from the corresponding hydroximoyl chlorides, also readily undergo [3+2] cycloaddition with alkynes to furnish isoxazoles. The reaction of this compound with a nitrile oxide would be expected to yield a highly substituted isoxazole, incorporating the hydroxymethyl and benzoyl functionalities. The versatility of this reaction is demonstrated in the cycloaddition of nitrile oxides to the double bonds of caryophyllene, showcasing their general utility in forming five-membered heterocycles. drugfuture.com

Other 1,3-dipoles, such as nitrones, azomethine imines, and diazo compounds, are also expected to react with this compound in a similar fashion, providing access to a wide range of N- and O-containing heterocycles. acs.org

| Dipole | Catalyst/Conditions | Product Type |

| Organic Azide | Copper(I) | 1,2,3-Triazole |

| Nitrile Oxide | Base | Isoxazole |

| Nitrone | Heat or Catalyst | Isoxazolidine |

| Azomethine Imine | Heat or Catalyst | Pyrazolidine |

| Diazo Compound | Heat or Catalyst | Pyrazole |

[4+2] Cycloadditions (Diels-Alder Type)

The activated triple bond of this compound can also participate as a dienophile in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. In this transformation, the ynone reacts with a conjugated diene to form a six-membered ring. The electron-withdrawing nature of the benzoyl group enhances the dienophilic character of the alkyne, facilitating the reaction. masterorganicchemistry.com

The reaction of this compound with a simple diene, such as 1,3-butadiene, would yield a cyclohexadiene derivative. The regioselectivity of the Diels-Alder reaction with unsymmetrical dienes is governed by the electronic and steric properties of both the diene and the dienophile. Generally, the reaction is faster with electron-rich dienes. masterorganicchemistry.com

While the Diels-Alder reaction is a powerful tool for the synthesis of carbocycles, its application with simple acyclic ketone dienophiles in enantioselective catalysis has historically been challenging. princeton.edu However, recent advancements in organocatalysis have enabled highly enantioselective Diels-Alder reactions of α,β-unsaturated ketones. princeton.edunih.gov These methodologies could potentially be adapted for the asymmetric synthesis of cyclohexadienyl ketones derived from this compound.

It's important to note that inverse-electron-demand Diels-Alder (IEDDA) reactions are also a possibility, where an electron-rich alkyne reacts with an electron-poor diene. rsc.org However, given the electron-withdrawing benzoyl group, this compound is more likely to participate in a normal-electron-demand Diels-Alder reaction.

| Diene | Conditions | Product Type |

| 1,3-Butadiene | Thermal or Lewis Acid | Substituted Cyclohexadiene |

| Cyclopentadiene | Thermal or Lewis Acid | Bicyclic Adduct |

| Danishefsky's Diene | Thermal or Lewis Acid | Functionalized Cyclohexenone |

Reductive Transformations of the Alkyne Moiety in this compound

The alkyne and ketone functionalities of this compound can be selectively reduced under various conditions. The reduction of the alkyne moiety can lead to either an alkene or an alkane, depending on the catalyst and reaction conditions employed.

Catalytic hydrogenation is a common method for the reduction of alkynes. The use of a "poisoned" catalyst, such as Lindlar's catalyst (palladium on calcium carbonate treated with lead acetate (B1210297) and quinoline), allows for the stereoselective reduction of the alkyne to a cis-(Z)-alkene. tiktok.com This would yield (Z)-4-hydroxy-1-phenylbut-2-en-1-one. Conversely, reduction with sodium in liquid ammonia (B1221849) (a dissolving metal reduction) typically affords the trans-(E)-alkene. Complete hydrogenation of the alkyne to the corresponding alkane, 4-hydroxy-1-phenylbutan-1-one, can be achieved using a more active catalyst like palladium on carbon (Pd/C) under a hydrogen atmosphere. tiktok.com

Recent advancements have also demonstrated the utility of zinc-anilide complexes for the catalytic, Z-selective semi-hydrogenation of alkynes. acs.org Gold-ligand catalyzed selective hydrogenation of alkynes to cis-alkenes via H2 heterolytic activation by frustrated Lewis pairs has also been reported. acs.org

The reduction of the carbonyl group can also be achieved selectively. For instance, Noyori transfer hydrogenation of α,β-epoxy and α,β-aziridinyl ynones leads to the corresponding propargylic alcohols with high diastereoselectivity. acs.org This suggests that the ketone in this compound could be selectively reduced to the corresponding alcohol, 1-phenyl-4-hydroxybut-2-yn-1-ol, using appropriate catalysts.

| Reagent/Catalyst | Product |

| H₂, Lindlar's Catalyst | (Z)-4-Hydroxy-1-phenylbut-2-en-1-one |

| Na, NH₃ (liq.) | (E)-4-Hydroxy-1-phenylbut-2-en-1-one |

| H₂, Pd/C | 4-Hydroxy-1-phenylbutan-1-one |

| NaBH₄ | 1-Phenyl-4-hydroxybut-2-yn-1-ol |

Rearrangement Reactions and Isomerization Processes

Propargyl alcohols, such as the structural motif present in this compound, are known to undergo characteristic rearrangement reactions, most notably the Meyer-Schuster and Rupe rearrangements. drugfuture.comwikipedia.org These acid-catalyzed reactions lead to the formation of α,β-unsaturated carbonyl compounds.

The Meyer-Schuster rearrangement involves the 1,3-shift of a hydroxyl group from a secondary or tertiary propargyl alcohol to form an α,β-unsaturated ketone or aldehyde. wikipedia.org In the case of this compound, which is a primary propargylic alcohol, a direct Meyer-Schuster rearrangement is not expected. However, if the ketone were to be reduced to a secondary alcohol, the resulting 1-phenyl-4-hydroxybut-2-yn-1-ol could potentially undergo this rearrangement.

The Rupe rearrangement is a competing reaction that occurs with tertiary α-acetylenic alcohols, leading to α,β-unsaturated ketones via an enyne intermediate. wikipedia.orgsynarchive.com Again, this would require prior modification of the ketone in this compound to a tertiary alcohol.

Isomerization of the alkyne to an allene (B1206475) can also occur under certain conditions, particularly in the presence of a base. This would lead to the formation of 4-hydroxy-1-phenylbuta-2,3-dien-1-one.

Catalytic Activation and Transformation of this compound

The reactivity of this compound can be significantly enhanced and directed through the use of catalytic systems, including both transition metals and organocatalysts.

Transition metal catalysts, particularly those based on palladium and gold, are widely used to activate and functionalize alkynes.

Palladium-Catalyzed Reactions: Palladium catalysts are renowned for their ability to facilitate a wide range of cross-coupling reactions. The terminal alkyne in this compound could potentially participate in Sonogashira coupling reactions with aryl or vinyl halides to form more complex internal alkynes. organic-chemistry.orgacs.org A plausible mechanism for such a reaction involves the oxidative addition of the halide to a Pd(0) species, followed by coordination of the alkyne, deprotonation, and reductive elimination. acs.org Palladium-catalyzed carbene coupling reactions have also been developed, offering another avenue for the functionalization of alkyne-containing molecules. rsc.org

Gold-Catalyzed Reactions: Gold catalysts, particularly cationic gold(I) complexes, are highly effective in activating alkynes towards nucleophilic attack. nih.govwikipedia.org The hydration of the alkyne in this compound to the corresponding β-diketone, 1-phenylbutane-1,3-dione, can be catalyzed by gold complexes under mild conditions. rsc.orgmdpi.com The mechanism of gold-catalyzed hydration is believed to involve the nucleophilic attack of water on the gold-activated alkyne. mdpi.com Gold catalysts can also promote other hydrofunctionalization reactions, such as hydroalkoxylation and hydroamination. mdpi.com

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, and the α,β-unsaturated ketone moiety of this compound (or its reduced alkene counterpart) is an excellent substrate for organocatalytic conjugate additions. nih.govyoutube.com

Chiral secondary amines, such as proline and its derivatives, can catalyze the enantioselective Michael addition of various nucleophiles to enones. capes.gov.brnih.gov This involves the formation of a transient iminium ion, which lowers the LUMO of the enone and allows for a highly stereocontrolled nucleophilic attack. The conjugate addition of nucleophiles like nitroalkanes, malonates, and amines to enones has been well-established using organocatalysts. nih.govcapes.gov.brnih.gov

For instance, the reaction of (E)-4-hydroxy-1-phenylbut-2-en-1-one with a nucleophile in the presence of a chiral organocatalyst could lead to the formation of a chiral β-functionalized ketone with high enantioselectivity. This approach provides a direct route to valuable chiral building blocks.

| Catalyst Type | Reaction | Potential Product |

| Palladium | Sonogashira Coupling | Aryl/Vinyl-substituted ynone |

| Gold | Hydration | 1-Phenylbutane-1,3-dione |

| Chiral Amine (Organocatalyst) | Michael Addition (to the corresponding enone) | Chiral β-functionalized ketone |

Strategic Derivatization and Functional Group Interconversions of 4 Hydroxy 1 Phenylbut 2 Yn 1 One

Modification of the Hydroxy Group for Synthetic Applications

The primary alcohol functionality in 4-Hydroxy-1-phenylbut-2-yn-1-one serves as a crucial handle for synthetic elaboration. Its modification, primarily through protection, etherification, and esterification, is a common strategy to prevent unwanted side reactions and to introduce new functionalities.

Protecting the hydroxyl group is often the initial step in a multi-step synthesis to mask its reactivity towards certain reagents. organic-chemistry.orgresearchgate.netnih.gov This is typically achieved by converting the alcohol into a less reactive functional group, such as an ether or an ester, which can be readily cleaved under specific conditions to regenerate the original hydroxyl group. researchgate.netnih.gov

Etherification involves the conversion of the hydroxyl group into an ether. Silyl ethers, such as trimethylsilyl (TMS) ethers, are frequently employed due to their ease of formation and removal under mild acidic conditions. wikipedia.orgnih.gov Another common ether-based protecting group is the benzyl ether, which can be introduced under basic conditions and subsequently removed by catalytic hydrogenolysis. researchgate.net

Esterification , the reaction of the alcohol with a carboxylic acid or its derivative, provides another avenue for protection and functionalization. The resulting esters are stable under neutral and mildly acidic conditions and can be hydrolyzed back to the alcohol using either acidic or basic conditions. researchgate.netnih.gov

The choice of protecting group is dictated by the specific reaction conditions of the subsequent synthetic steps. A summary of common protecting groups for alcohols is provided in the table below.

| Protecting Group | Reagents for Protection | Conditions for Deprotection | Stability |

| Trimethylsilyl (TMS) Ether | Trimethylsilyl chloride, Triethylamine | Mild acid (e.g., acetic acid) | Stable to base, mild oxidizing/reducing agents |

| tert-Butyldimethylsilyl (TBDMS) Ether | tert-Butyldimethylsilyl chloride, Imidazole | Fluoride ion (e.g., TBAF) | More stable to acid than TMS ethers |

| Benzyl Ether | Benzyl bromide, Sodium hydride | Catalytic Hydrogenolysis (H₂, Pd/C) | Stable to acid, base, and many oxidizing/reducing agents |

| Acetate (B1210297) Ester | Acetic anhydride, Pyridine | Acid or base hydrolysis | Stable to neutral and mildly acidic conditions |

Functionalization of the Phenyl Moiety

The phenyl ring of this compound offers a platform for introducing a wide range of substituents, thereby modulating the electronic and steric properties of the molecule. This functionalization can be achieved through various aromatic substitution and cross-coupling reactions.

Electrophilic Aromatic Substitution (EAS) is a fundamental reaction for introducing substituents onto the phenyl ring. Depending on the directing effects of the existing acyl group, which is meta-directing and deactivating, electrophiles can be introduced at the meta-position. Common EAS reactions include nitration (using a mixture of nitric and sulfuric acids), halogenation (using a Lewis acid catalyst), sulfonation (using fuming sulfuric acid), and Friedel-Crafts acylation and alkylation (using a Lewis acid catalyst).

Nucleophilic Aromatic Substitution (NAS) is less common for simple benzene rings but can occur if the ring is activated by strongly electron-withdrawing groups or in the presence of a good leaving group.

Metal-Catalyzed Cross-Coupling Reactions have revolutionized the synthesis of substituted aromatic compounds. rsc.orgsigmaaldrich.com These reactions, often catalyzed by palladium or copper complexes, allow for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. organic-chemistry.org For instance, if a halogen atom is introduced onto the phenyl ring via EAS, it can then serve as a handle for Suzuki, Heck, Sonogashira, or Buchwald-Hartwig cross-coupling reactions, enabling the introduction of a vast array of alkyl, aryl, vinyl, alkynyl, or amino groups.

| Reaction Type | Reagents | Introduced Substituent |

| Nitration | HNO₃, H₂SO₄ | -NO₂ |

| Halogenation | X₂ (X=Cl, Br), FeX₃ | -X |

| Sulfonation | SO₃, H₂SO₄ | -SO₃H |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | -COR |

| Suzuki Coupling | R-B(OH)₂, Pd catalyst, Base | -R (Aryl, Vinyl, Alkyl) |

| Heck Coupling | Alkene, Pd catalyst, Base | -Vinyl |

| Sonogashira Coupling | Terminal Alkyne, Pd/Cu catalyst, Base | -Alkyne |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, Base | -NR₂ |

Transformations of the Alkyne and Carbonyl Groups

The conjugated ynone system in this compound is a highly reactive moiety that can undergo a variety of transformations, including cycloadditions, nucleophilic additions, and reductions.

Cycloaddition Reactions , such as the Diels-Alder reaction (where the alkyne acts as a dienophile) and 1,3-dipolar cycloadditions, provide powerful methods for the construction of cyclic and heterocyclic systems. These reactions are often highly stereospecific and regioselective, allowing for the synthesis of complex molecular architectures in a single step. The reaction of ynones with azides, for example, leads to the formation of triazoles, while their reaction with nitrile oxides can yield isoxazoles.

Nucleophilic Addition to the activated alkyne is a common transformation. organic-chemistry.org The electron-withdrawing effect of the carbonyl group makes the β-carbon of the alkyne electrophilic and susceptible to attack by nucleophiles such as amines, thiols, and phosphines. sigmaaldrich.com This Michael-type addition can be used to introduce a variety of functional groups and to construct new carbon-carbon and carbon-heteroatom bonds.

The carbonyl group can undergo a range of characteristic reactions. It can be reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). nih.gov It can also react with Grignard reagents or organolithium compounds to form tertiary alcohols.

Simultaneous or selective reduction of the alkyne and carbonyl groups can lead to a variety of products. Catalytic hydrogenation can reduce both the alkyne and the carbonyl group, depending on the catalyst and reaction conditions. For example, hydrogenation over palladium on carbon (Pd/C) can lead to the corresponding saturated ketone or alcohol. Selective reduction of the alkyne to an alkene can be achieved using specific catalysts like Lindlar's catalyst (for cis-alkenes) or sodium in liquid ammonia (B1221849) (for trans-alkenes).

| Reaction Type | Reagents/Conditions | Product Type |

| [4+2] Cycloaddition (Diels-Alder) | Diene | Substituted Cyclohexadiene |

| 1,3-Dipolar Cycloaddition | Azide (B81097), Nitrile Oxide, etc. | Triazole, Isoxazole, etc. |

| Nucleophilic Addition to Alkyne | Amines, Thiols, Phosphines | β-Functionalized Enones |

| Carbonyl Reduction | NaBH₄, LiAlH₄ | Secondary Alcohol |

| Alkyne Reduction (cis) | H₂, Lindlar's Catalyst | cis-Alkene |

| Alkyne Reduction (trans) | Na, liq. NH₃ | trans-Alkene |

Enantiopure Building Blocks Derived from this compound and its Precursors

The synthesis of enantiomerically pure compounds is of paramount importance in medicinal chemistry and materials science. This compound and its precursors serve as valuable starting materials for the preparation of chiral building blocks.

One key strategy involves the asymmetric reduction of the carbonyl group in the ynone precursor, 1-phenyl-2-propyn-1-one, to produce chiral propargylic alcohols. researchgate.net This can be achieved using chiral reducing agents or through biocatalysis with oxidoreductases, which can provide high enantioselectivity. researchgate.net The resulting enantiopure propargylic alcohols are versatile intermediates in the synthesis of a wide range of complex molecules.

Alternatively, an enantioselective aldol reaction between a ketone and an aldehyde can be used to generate chiral β-hydroxy ketones, which are precursors to chiral this compound derivatives. For example, the reaction of acetone with benzaldehyde in the presence of a chiral catalyst can yield (R)-4-hydroxy-4-phenylbutan-2-one, a precursor to the target molecule. researchgate.net

Furthermore, the chiral center in enantiopure propargylic alcohols derived from the reduction of the corresponding ynone can direct the stereochemistry of subsequent reactions. For instance, the hydroxyl group can direct the facial selectivity of additions to the alkyne, leading to the formation of new stereocenters with high diastereoselectivity.

The development of catalytic asymmetric methods for the synthesis of chiral propargylic alcohols from terminal alkynes and aldehydes has also provided access to enantiopure precursors of this compound. organic-chemistry.org Chiral ligands in combination with metal catalysts can facilitate the enantioselective addition of alkynes to aldehydes, yielding a wide range of chiral propargylic alcohols with high enantiomeric excess.

| Method | Precursor | Chiral Product |

| Asymmetric Reduction | 1-Phenyl-2-propyn-1-one | (R)- or (S)-1-Phenyl-2-propyn-1-ol |

| Enantioselective Aldol Reaction | Acetone, Benzaldehyde | (R)-4-Hydroxy-4-phenylbutan-2-one |

| Asymmetric Alkynylation | Terminal Alkyne, Aldehyde | Chiral Propargylic Alcohol |

Advanced Spectroscopic and Analytical Characterization of 4 Hydroxy 1 Phenylbut 2 Yn 1 One and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone for the characterization of 4-Hydroxy-1-phenylbut-2-yn-1-one, offering unambiguous proof of its chemical structure through the analysis of proton and carbon environments.

Proton (¹H) NMR

The ¹H NMR spectrum of this compound provides distinct signals corresponding to each type of proton in the molecule. The aromatic protons on the phenyl group typically appear as multiplets in the downfield region, a result of their varied electronic environments. The methylene (B1212753) protons adjacent to the hydroxyl group and the acetylenic proton also show characteristic chemical shifts and coupling patterns that are invaluable for structural confirmation.

For a derivative, (S)-4-Hydroxy-4-[4-(trifluoromethyl)phenyl]butan-2-one, the ¹H NMR spectrum (400 MHz, CDCl₃) shows distinct signals: δ 7.60 (2H, d, J = 8.0 Hz), 7.47 (2H, d, J = 8.0 Hz), 5.21 (1H, t, J = 5.7 Hz), 3.53 (1H, br s), 2.89-2.79 (2H, m), 2.20 (3H, s) ppm. rsc.org This data is in agreement with previously reported values. rsc.org

Another related compound, 4'-hydroxybutyrophenone, displays the following ¹H NMR signals: δ 7.927, 6.984, 2.936, 1.767, and 0.996 ppm. chemicalbook.com

Interactive Data Table: ¹H NMR Chemical Shifts for this compound Derivatives

| Compound | Solvent | Frequency (MHz) | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | J-coupling (Hz) |

| (S)-4-Hydroxy-4-[4-(trifluoromethyl)phenyl]butan-2-one | CDCl₃ | 400 | Ar-H | 7.60 | d | 8.0 |

| Ar-H | 7.47 | d | 8.0 | |||

| CH(OH) | 5.21 | t | 5.7 | |||

| OH | 3.53 | br s | ||||

| CH₂ | 2.89-2.79 | m | ||||

| CH₃ | 2.20 | s | ||||

| 4'-hydroxybutyrophenone | Ar-H | 7.927 | ||||

| Ar-H | 6.984 | |||||

| CH₂ | 2.936 | |||||

| CH₂ | 1.767 | |||||

| CH₃ | 0.996 |

Carbon-13 (¹³C) NMR

Complementing the ¹H NMR data, the ¹³C NMR spectrum reveals the chemical environment of each carbon atom in this compound. The carbonyl carbon of the ketone and the carbons of the alkyne functionality exhibit characteristic downfield shifts. The aromatic carbons also present a series of signals in the aromatic region of the spectrum, with their precise shifts influenced by the substitution pattern.

For a related structure, the ¹³C NMR (75 MHz, CDCl₃) data shows signals at δ 173.1, 159.7, 140.6, 129.5, 119.6, 115.6, 112.5, 56.7, 55.5, 35.5, and 27.9 ppm. rsc.org

Interactive Data Table: ¹³C NMR Chemical Shifts for a this compound Related Compound

| Solvent | Frequency (MHz) | Chemical Shift (δ, ppm) |

| CDCl₃ | 75 | 173.1 |

| 159.7 | ||

| 140.6 | ||

| 129.5 | ||

| 119.6 | ||

| 115.6 | ||

| 112.5 | ||

| 56.7 | ||

| 55.5 | ||

| 35.5 | ||

| 27.9 |

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HMBC, HSQC)

To establish unambiguous connectivity between protons and carbons, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed.

COSY spectra reveal correlations between protons that are coupled to each other, helping to trace the proton-proton networks within the molecule. sdsu.eduyoutube.com For instance, the coupling between the methylene protons and the hydroxyl proton can be confirmed.

HSQC experiments correlate directly bonded proton and carbon atoms, providing a clear map of which proton is attached to which carbon. sdsu.eduyoutube.com This is crucial for assigning the signals in both ¹H and ¹³C NMR spectra.

HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. sdsu.eduyoutube.com This technique is particularly useful for identifying the connectivity across the carbonyl group and the alkyne, linking the phenyl ring to the butynol (B8639501) chain. researchgate.net For example, HMBC can show correlations from the methylene protons to the acetylenic carbons and the carbonyl carbon.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry is a powerful tool for determining the precise molecular formula of this compound. HRMS provides a highly accurate mass measurement of the molecular ion, allowing for the unequivocal determination of the elemental composition. The molecular formula of this compound is C₁₀H₈O₂. The exact mass is reported as 160.052429 g/mol , with a molecular weight of approximately 160.17 g/mol .

For a related compound, HRMS (FAB+) analysis gave a measured m/z of 222.1490, which corresponds to the calculated value of 222.1494 for the formula C₁₃H₂₀NO₂. rsc.org

Vibrational Spectroscopy (IR, Raman)

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in this compound.

IR Spectroscopy : The IR spectrum of this compound is characterized by several key absorption bands. A strong, sharp absorption corresponding to the C≡C triple bond stretch is expected. The carbonyl (C=O) stretching vibration will also be prominent. Furthermore, a broad absorption band in the high-frequency region indicates the presence of the hydroxyl (O-H) group. For a related compound, IR (neat) data shows peaks at 2960, 1788, 1719, 1610, 1490, 1378, 1264, and 1043 cm⁻¹. rsc.org

Raman Spectroscopy : Raman spectroscopy complements IR by providing information on non-polar bonds. The symmetric stretching of the alkyne bond is often strong in the Raman spectrum, providing confirmatory evidence for this functional group.

Computational and Theoretical Studies on 4 Hydroxy 1 Phenylbut 2 Yn 1 One

Quantum Chemical Calculations

No specific Density Functional Theory (DFT) studies on 4-Hydroxy-1-phenylbut-2-yn-1-one, detailing its electronic structure and properties, have been identified in the surveyed literature. Such studies would typically provide insights into the molecule's geometry, electron density distribution, and spectroscopic properties.

A molecular orbital analysis, specifically focusing on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) interactions of this compound, is not available in the current body of scientific literature. This type of analysis is crucial for understanding the compound's reactivity and its behavior in chemical reactions.

Mechanistic Probing Through Computational Models

Detailed computational mapping of reaction pathways and the identification of transition states involving this compound have not been published. These studies are essential for elucidating the mechanisms of reactions in which this compound participates.

Molecular Modeling and Dynamics Simulations

There are no available molecular modeling or dynamics simulation studies for this compound. These simulations would offer a deeper understanding of the compound's conformational landscape and its interactions with other molecules over time.

Applications of 4 Hydroxy 1 Phenylbut 2 Yn 1 One in Complex Organic Synthesis

Precursor in Heterocyclic Compound Synthesis

The inherent reactivity of the ynone and hydroxyl functionalities in 4-Hydroxy-1-phenylbut-2-yn-1-one makes it an adept starting material for the synthesis of a variety of heterocyclic scaffolds. These reactions often proceed through intramolecular cyclization pathways, facilitated by the proximity of the reacting groups.

Synthesis of Furan (B31954) Derivatives

While direct, specific examples of the synthesis of furan derivatives starting from this compound are not extensively documented in readily available literature, the general reactivity of γ-hydroxy-α,β-ynones suggests a plausible pathway. The synthesis of furans from such precursors typically involves an initial isomerization or activation step, followed by an intramolecular cyclization. For instance, treatment with a base could facilitate a 5-endo-dig cyclization to furnish the furan ring system. The reaction conditions would likely be crucial in directing the outcome and avoiding competing reaction pathways.

Construction of Pyran Skeletons

The construction of pyran skeletons from this compound represents another potential application of this versatile building block. A possible synthetic route could involve a Prins-type cyclization or a related acid-catalyzed reaction. In such a scenario, the carbonyl group could be activated by a Lewis or Brønsted acid, followed by the nucleophilic attack of the hydroxyl group onto the activated alkyne, leading to the formation of a six-membered pyran ring. The specific substitution pattern on the resulting pyran would depend on the reaction conditions and any additional reagents employed.

Other Heterocyclic Scaffolds

Beyond furans and pyrans, the unique chemical architecture of this compound opens the door to the synthesis of other heterocyclic systems. For example, reactions with nitrogen-containing nucleophiles could potentially lead to the formation of nitrogen-based heterocycles such as pyridines or pyrroles, depending on the nature of the nucleophile and the reaction conditions. The presence of both an electrophilic alkyne and a nucleophilic hydroxyl group within the same molecule provides a platform for diverse cyclization strategies.

Role in Cascade, Domino, and Multicomponent Reactions

The multiple reactive sites within this compound make it an ideal candidate for cascade, domino, and multicomponent reactions. These types of reactions are highly valued in organic synthesis for their efficiency, as they allow for the formation of multiple chemical bonds in a single synthetic operation, often leading to a significant increase in molecular complexity.

In a hypothetical cascade reaction, the initial transformation at one of the functional groups of this compound could trigger a series of subsequent intramolecular reactions, leading to the rapid assembly of a complex molecular framework. Similarly, in a multicomponent reaction, this compound could react with two or more other components in a one-pot fashion to generate a product that incorporates structural elements from all the starting materials. The specific design of such reactions would be key to controlling the chemo- and regioselectivity of the transformations.

Strategic Intermediate in Total Synthesis of Natural Products and Bioactive Molecules

The structural motifs accessible from this compound are found in numerous natural products and biologically active molecules. Consequently, this compound has the potential to serve as a key strategic intermediate in the total synthesis of such targets. Its ability to be transformed into various heterocyclic and carbocyclic systems makes it a valuable tool for retrosynthetic analysis.

For instance, a synthetic strategy targeting a complex natural product containing a substituted furan or pyran ring could envision disconnecting the target molecule back to this compound or a closely related derivative. The straightforward accessibility of this building block and its predictable reactivity would make it an attractive starting point for a convergent and efficient total synthesis. While specific examples of its application in completed total syntheses are not widely reported, its potential as a strategic intermediate remains significant.

Emerging Research Frontiers and Future Perspectives for 4 Hydroxy 1 Phenylbut 2 Yn 1 One Chemistry

Development of Innovative and Sustainable Synthetic Methodologies

The conventional synthesis of ynones often relies on the oxidation of propargylic alcohols, which traditionally employs stoichiometric amounts of heavy metal oxidants, posing environmental concerns. The future of 4-Hydroxy-1-phenylbut-2-yn-1-one synthesis lies in the adoption of greener and more sustainable methods.

One promising avenue is the utilization of aerobic oxidation . The use of molecular oxygen from the air as the terminal oxidant is an environmentally benign approach. nih.gov Research has demonstrated the efficacy of iron-based catalysts, such as Fe(NO₃)₃·9H₂O, in combination with TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) and sodium chloride for the aerobic oxidation of propargylic alcohols to the corresponding ynones. organic-chemistry.org This method is not only eco-friendly but also offers high yields and is suitable for industrial-scale production. organic-chemistry.org

Electrochemical synthesis presents another sustainable alternative. Anodic oxidation of propargyl alcohols can lead to the formation of ynones under mild, metal-free conditions. rsc.org This electrochemical approach avoids the use of hazardous reagents and minimizes waste generation. rsc.org Recent studies have shown the successful electrosynthesis of complex orthoesters from secondary propargyl alcohols, highlighting the potential of this technique for a variety of transformations of this class of molecules. rsc.org

Biocatalysis offers a highly selective and environmentally friendly route to chiral molecules. While the direct biocatalytic synthesis of γ-hydroxy ynones is an area ripe for exploration, existing strategies for producing chiral α-hydroxy ketones using thiamine diphosphate-dependent lyases or through whole-cell redox processes could be adapted. nih.gov These enzymatic methods operate under mild conditions and can provide access to enantiomerically pure compounds, which are highly valuable in medicinal chemistry. nih.gov

| Synthetic Methodology | Key Features | Potential Advantages for this compound Synthesis |

| Aerobic Oxidation | Utilizes O₂ as the terminal oxidant; often employs earth-abundant metal catalysts (e.g., Fe). | Environmentally friendly, low cost, scalable. organic-chemistry.org |

| Electrochemical Synthesis | Metal-free oxidation, avoids harsh chemical oxidants. | Mild reaction conditions, reduced waste, high selectivity. rsc.org |

| Biocatalysis | Employs enzymes (e.g., lyases, oxidoreductases) for selective transformations. | High enantioselectivity, mild conditions, sustainable. nih.gov |

| Organocatalysis | Uses small organic molecules as catalysts. | Avoids toxic metals, can provide high enantioselectivity. nih.gov |

Discovery of Novel Reactivity Patterns and Catalytic Systems

The conjugated ynone moiety in this compound is a versatile functional group that can participate in a wide array of chemical transformations. Future research will likely focus on uncovering novel reactivity patterns, particularly through the use of advanced catalytic systems.

Gold-catalyzed reactions have emerged as a powerful tool in modern organic synthesis for the activation of alkynes. beilstein-journals.orgnih.gov The application of gold catalysts to this compound could unlock novel reaction pathways. For instance, intramolecular cyclization reactions could lead to the formation of substituted furans or pyrans. nih.gov Furthermore, gold-catalyzed multicomponent reactions could enable the efficient construction of complex molecular architectures from simple precursors in a single step. nih.gov

The hydroxyl group in this compound can act as an internal nucleophile or a directing group, enabling tandem or cascade reactions . This can lead to the rapid assembly of complex heterocyclic structures. The interplay between the hydroxyl and ynone functionalities opens up possibilities for designing novel domino reactions that are both atom- and step-economical.

Photocatalysis offers a means to access unique reactive intermediates under mild conditions. The ynone functionality can act as a radical acceptor, and visible-light photocatalysis could be employed to initiate novel radical addition and cyclization reactions, leading to products that are not accessible through traditional thermal methods.

| Catalytic System | Potential Transformation of this compound | Significance |

| Gold Catalysis | Cycloisomerization, multicomponent reactions, addition of nucleophiles. beilstein-journals.orgnih.govnih.gov | Access to complex heterocyclic structures and functionalized molecules. nih.gov |

| Tandem/Cascade Catalysis | Intramolecular reactions utilizing both the hydroxyl and ynone groups. | Rapid construction of molecular complexity from a single precursor. |

| Photocatalysis | Radical addition and cyclization reactions. | Access to novel molecular scaffolds under mild conditions. |

Integration of Advanced Computational and Experimental Approaches

The synergy between computational and experimental chemistry is a powerful driver of innovation. For this compound, this integrated approach can provide deep insights into its reactivity and guide the development of new synthetic methods and applications.

Density Functional Theory (DFT) calculations can be employed to elucidate reaction mechanisms, predict the regioselectivity and stereoselectivity of reactions, and understand the role of catalysts. d-nb.inforesearchgate.netnih.gov For example, DFT studies could be used to model the transition states of cycloaddition reactions involving the ynone moiety, thereby predicting the most favorable reaction pathways. researchgate.netnih.gov Such computational insights can significantly reduce the amount of empirical screening required in the laboratory.

Molecular modeling can be used to study the conformational preferences of this compound and its interactions with other molecules, such as enzymes or receptors. This is particularly relevant for understanding its potential biological activity and for designing new catalysts that can selectively act on this substrate.

The integration of these computational tools with high-throughput experimental techniques will accelerate the discovery of new reactions and applications for this compound. This data-driven approach will enable a more rational design of experiments and a more rapid optimization of reaction conditions.

| Approach | Application to this compound Chemistry | Expected Outcome |

| DFT Calculations | Elucidation of reaction mechanisms, prediction of selectivity. d-nb.inforesearchgate.netnih.gov | Rational design of new reactions and catalysts. |

| Molecular Modeling | Study of molecular conformations and intermolecular interactions. | Understanding of biological activity and catalyst-substrate interactions. |

| High-Throughput Experimentation | Rapid screening of reaction conditions and catalysts. | Accelerated discovery and optimization of new transformations. |

Exploration of Structure-Reactivity Relationships in Advanced Materials Science

The unique combination of functional groups in this compound makes it an attractive building block for the synthesis of advanced materials with tailored properties.

The presence of a conjugated system and a polymerizable alkyne moiety suggests that this compound could serve as a monomer for the synthesis of novel conjugated polymers . The properties of these polymers, such as their electronic and optical characteristics, could be fine-tuned by modifying the structure of the monomer or by copolymerization with other monomers. chemrxiv.org The hydroxyl group provides a handle for further functionalization, allowing for the creation of materials with specific properties, such as enhanced solubility or self-assembly capabilities.

The alkyne functionality can also be utilized for the surface functionalization of nanomaterials , such as gold nanoparticles. This can lead to the development of new sensors, catalysts, and drug delivery systems. The phenyl and hydroxyl groups can influence the self-assembly of these functionalized nanoparticles, leading to the formation of ordered nanostructures with unique collective properties.

Understanding the structure-property relationships of materials derived from this compound is crucial for their rational design. By systematically modifying the molecular structure and studying the resulting changes in the material's properties, it will be possible to develop a predictive understanding that guides the creation of new materials with desired functionalities.

| Application Area | Role of this compound | Potential Impact |

| Conjugated Polymers | As a functional monomer in polymerization reactions. chemrxiv.org | Development of new organic electronic and optoelectronic materials. |

| Nanomaterial Functionalization | As a ligand for surface modification of nanoparticles. | Creation of novel sensors, catalysts, and biomedical devices. |

| Self-Assembling Systems | As a building block for the construction of ordered supramolecular structures. | Design of functional soft materials and molecular machines. |

Q & A

Q. What are the common synthetic routes for 4-Hydroxy-1-phenylbut-2-yn-1-one, and how are key intermediates validated?

- Methodological Answer : A typical synthetic route involves the Claisen condensation of phenylacetylene derivatives with ketones under basic conditions. For example, coupling phenylacetylene with a hydroxy-substituted acetophenone precursor using a Pd-catalyzed Sonogashira reaction can yield the target compound. Key intermediates are validated via thin-layer chromatography (TLC) and ¹H/¹³C NMR spectroscopy to confirm structural integrity. For instance, the hydroxyl group’s presence is confirmed by a broad peak at δ 5.2–5.8 ppm in DMSO-d₆, while the alkyne proton appears as a singlet near δ 3.1 ppm . Table 1 : Key Spectral Signatures

| Functional Group | ¹H NMR (ppm) | ¹³C NMR (ppm) |

|---|---|---|

| -OH | 5.2–5.8 | - |

| Alkyne (C≡CH) | 3.1 | 75–85 |

| Ketone (C=O) | - | 195–205 |

Q. How is this compound characterized using spectroscopic and crystallographic methods?

- Methodological Answer : FT-IR identifies functional groups (e.g., O-H stretch at 3200–3600 cm⁻¹, C≡C stretch at 2100–2260 cm⁻¹). X-ray crystallography resolves the molecular structure, with refinement performed using SHELXL to handle disorder or twinning. For example, hydrogen bonding networks are analyzed via graph set analysis (e.g., C(6) chains for hydroxyl interactions) . Data collection typically uses Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion artifacts.

Advanced Research Questions

Q. How can contradictions in crystallographic data (e.g., disorder, twinning) be resolved during structural refinement?

- Methodological Answer : Contradictions arise from dynamic disorder or pseudo-symmetry. In SHELXL , twinning is addressed using the TWIN/BASF commands, refining twin fractions and lattice parameters. For disorder, partial occupancy models are applied, and restraints (e.g., SIMU/DELU) stabilize anisotropic displacement parameters. Validation tools like PLATON or Mercury assess geometric plausibility. For example, a 2022 study resolved rotational disorder in the phenyl ring by splitting the moiety into two sites with 60:40 occupancy .

Q. What experimental and computational strategies elucidate hydrogen-bonding patterns in this compound crystals?

- Methodological Answer : Experimentally, temperature-dependent crystallography (100–300 K) captures hydrogen bond dynamics. Computationally, density functional theory (DFT) at the B3LYP/6-311+G(d,p) level calculates interaction energies. Graph set analysis (e.g., Etter’s rules) classifies motifs like or rings. For instance, the hydroxyl group forms bifurcated bonds with adjacent ketone O and alkyne C≡C, creating a 3D network stabilized by van der Waals interactions .

Q. How do solvent polarity and reaction kinetics influence the compound’s tautomeric equilibria in solution?

- Methodological Answer : Tautomerism between keto-enol forms is probed via UV-Vis spectroscopy (e.g., λmax shifts in polar vs. nonpolar solvents) and dynamic NMR . In DMSO, the enol form dominates due to intramolecular H-bonding, evidenced by a downfield-shifted hydroxyl proton. Kinetic studies using stopped-flow techniques reveal solvent-dependent rate constants (e.g., k = 0.15 s⁻¹ in ethanol vs. 0.08 s⁻¹ in toluene) .

Methodological Guidelines

- Synthesis Optimization : Use DoE (Design of Experiments) to optimize reaction time, temperature, and catalyst loading.

- Data Validation : Cross-reference crystallographic data with Cambridge Structural Database entries for similar compounds.

- Computational Modeling : Employ Gaussian 16 for transition-state analysis in tautomeric interconversion.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.